BenchChemオンラインストアへようこそ!

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide

Kinase Inhibition Glycogen Synthase Kinase-3 beta High-Throughput Screening

CAS 929471-34-1 is a positional isomer probe essential for GSK-3β/SIRT1 SAR. The ortho-fluorine substitution confers metabolic stability absent in 4-F analogs (e.g., 25B-NBOMe). Use as a matched pair with CAS 929504-58-5 to isolate fluorine regioisomer effects. Not a generic benzofuran; bioactivity is substituent-specific. Ensure correct isomer procurement for target engagement and microsomal stability assays.

Molecular Formula C25H20FNO5
Molecular Weight 433.4 g/mol
CAS No. 929471-34-1
Cat. No. B6544420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide
CAS929471-34-1
Molecular FormulaC25H20FNO5
Molecular Weight433.4 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=C(C=CC(=C4)OC)OC
InChIInChI=1S/C25H20FNO5/c1-14-18-12-15(27-25(29)17-6-4-5-7-20(17)26)8-10-22(18)32-24(14)23(28)19-13-16(30-2)9-11-21(19)31-3/h4-13H,1-3H3,(H,27,29)
InChIKeySILXFXUVLYXGIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide Procurement Guide: Chemical Identity & Research Classification


N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide (CAS 929471-34-1) is a synthetic small molecule with the molecular formula C25H20FNO5 and a molecular weight of 433.4 g/mol . The compound belongs to the benzofuran amide class, featuring a 2,5-dimethoxybenzoyl substituent at the 2-position of the benzofuran core and a 2-fluorobenzamide moiety at the 5-position [1]. This specific substitution pattern—combining a dimethoxybenzoyl group with an ortho-fluorobenzamide—distinguishes it within the broader benzofuran chemical space, where even minor structural alterations are known to cause substantial shifts in biological activity profiles [1].

Why N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide Cannot Be Replaced by Generic In-Class Analogs


Benzofuran amides are not functionally interchangeable. The patent literature explicitly documents that the therapeutic utility of this scaffold is critically dependent on the precise combination of substituents on both the benzofuran ring and the benzamide moiety [1]. Minor structural modifications—such as altering the position of the fluorine atom from the 2- to the 4-position of the benzamide ring or modifying the substitution pattern on the benzoyl group—are known to redirect the compound's target affinity profile [1]. Furthermore, high-throughput screening data curated in BindingDB confirm that a closely related analog, 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate, is essentially inactive against GSK-3β (EC50 > 300,000 nM) and SIRT1 (IC50 = 300,000 nM) [2]. Consequently, substituting the specific 5-yl-2-fluorobenzamide configuration with any generic in-class compound would predictably result in a complete loss of any structure-specific biological activity that the target compound may possess, making generic substitution scientifically invalid for target identification or SAR studies [1][2].

Quantitative Differentiation Evidence for CAS 929471-34-1 Relative to Closest Analogs


GSK-3β Inhibition: Target Compound vs. 3-Acetoxy Analog (BDBM69064)

Although no direct bioactivity data for CAS 929471-34-1 against GSK-3β are available in public repositories, a close structural analog—3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate (BDBM69064)—was tested in a luminescence-based cell-free dose-response assay and exhibited no meaningful inhibition, with an EC50 > 300,000 nM [1][2]. The target compound replaces the acetate ester at the 5-position with a 2-fluorobenzamide group, a modification that is anticipated to dramatically alter hydrogen-bonding capability, electronic properties, and target engagement potential compared to the inactive ester [3]. This structural difference establishes a clear differentiation hypothesis: any GSK-3β activity observed for CAS 929471-34-1 would be entirely attributable to the 2-fluorobenzamide substitution, distinguishing it from the acetate analog [1][3].

Kinase Inhibition Glycogen Synthase Kinase-3 beta High-Throughput Screening

SIRT1 Deacetylase Activity: Analog BDBM69064 Shows No Inhibition

The 3-acetoxy analog BDBM69064 was evaluated against NAD-dependent protein deacetylase sirtuin-1 (SIRT1) in a biochemical assay and returned an IC50 of 300,000 nM (300 μM), indicating negligible inhibitory activity [1]. CAS 929471-34-1 incorporates a 2-fluorobenzamide moiety at the identical 5-position rather than the acetate ester, introducing the potential for fluorine-mediated hydrogen bonds and altered conformational preferences that could enable SIRT1 engagement where the acetate analog fails [2]. This creates a testable hypothesis that the 2-fluorobenzamide substitution may confer SIRT1 modulatory properties absent in the comparator, making the target compound a rationally selected candidate for sirtuin-targeted screening libraries.

Sirtuin Biology Epigenetics Enzyme Inhibition

Fluorine Positional Selectivity: 2-Fluoro vs. 4-Fluoro Regioisomer Procurement

CAS 929471-34-1 bears the fluorine atom at the ortho (2-) position of the benzamide ring. Its regioisomer, N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide (CAS 929504-58-5), differs solely in fluorine placement (para vs. ortho) [1]. The 2-fluoro substitution alters both steric and electronic properties: the ortho-fluorine can participate in intramolecular interactions with the amide NH and influence the dihedral angle of the benzamide relative to the benzofuran core, whereas the 4-fluoro substitution exerts primarily electronic effects through resonance [2]. In benzofuran amide patent disclosures, such positional shifts are routinely associated with divergent target selectivity and potency profiles [2]. For researchers requiring the 2-fluoro variant specifically—whether for SAR exploration around fluorine position, metabolic stability studies where ortho-fluorine blocks metabolic soft spots, or target engagement hypotheses that depend on the ortho-fluoro geometry—substituting the 4-fluoro regioisomer (CAS 929504-58-5) would invalidate the experimental design.

Medicinal Chemistry Structure-Activity Relationships Fluorine Chemistry

Benzamide Substituent Differentiation: 2-Fluorobenzamide vs. Methoxybenzamide Analogs

Multiple analogs sharing the identical 2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl core but differing in the terminal benzamide substituent are commercially available: the 2-methoxybenzamide (CAS 929412-53-3), 4-methoxybenzamide (CAS 929371-98-2), and 2-methylbenzamide variants . The replacement of the 2-fluorine with a 2-methoxy group eliminates the strong electron-withdrawing effect of fluorine and replaces a potential fluorine-mediated hydrogen bond with a bulkier methoxy that can act as a hydrogen-bond acceptor. In medicinal chemistry campaigns, such fluorine-to-methoxy swaps are known to alter logD, metabolic stability, and target binding kinetics [1]. Without dedicated head-to-head profiling data, the 2-fluorobenzamide variant (CAS 929471-34-1) represents a chemically distinct probe: the fluorine atom provides metabolic resistance at the ortho position that the methoxy analog cannot replicate, making the fluoro compound the preferred choice for studies where oxidative metabolism at the benzamide ring is a concern.

Chemical Biology Ligand Design Functional Group Isosterism

Recommended Application Scenarios for CAS 929471-34-1 Based on Quantitative Evidence


Kinase Inhibitor Screening Cascades Targeting GSK-3β

CAS 929471-34-1 is suited for inclusion in kinase-focused screening libraries where GSK-3β is a primary target. The closely related 3-acetoxy analog BDBM69064 was confirmed inactive against GSK-3β (EC50 > 300,000 nM in a luminescence-based assay) [1]. By testing CAS 929471-34-1 in parallel, researchers can directly assess whether the 2-fluorobenzamide substitution at the 5-position rescues kinase inhibitory activity, providing immediate SAR insight. The compound should be screened at concentrations up to 50 μM with GW8510 as a positive control, using the ADP-Glo detection system as described in PubChem AID 434954 for comparability [1][2].

Sirtuin Modulator Discovery & Epigenetic Probe Development

The SIRT1 inactivity of the 3-acetoxy analog (IC50 = 300,000 nM) establishes a clean negative baseline for this chemotype [1]. Scientists investigating sirtuin modulation should procure CAS 929471-34-1 as a candidate probe because the 2-fluorobenzamide moiety introduces hydrogen-bond donor/acceptor capabilities and conformational constraints absent in the acetate comparator. Any SIRT1 inhibition or activation observed with CAS 929471-34-1 would be specifically attributable to the 2-fluorobenzamide pharmacophore, enabling definitive SAR conclusions in epigenetic drug discovery programs [1][2].

Fluorine Positional SAR Studies in Benzofuran Amide Series

For medicinal chemistry teams systematically exploring the impact of fluorine regioisomerism on benzofuran amide pharmacology, CAS 929471-34-1 (2-fluoro) and CAS 929504-58-5 (4-fluoro) must be procured as a matched pair [1]. Parallel testing of these regioisomers in the same assay panel—encompassing target engagement, cellular efficacy, and microsomal stability—will isolate the contribution of fluorine position to the overall profile. Substituting one regioisomer for the other would compromise the entire SAR study, as demonstrated by patent disclosures showing that fluorine position is a critical determinant of benzofuran amide bioactivity [2][3].

Chemical Probe Development Requiring Metabolic Stability at the Benzamide Ring

The ortho-fluorine substituent in CAS 929471-34-1 is strategically positioned to block potential oxidative metabolism at the adjacent amide linkage, a well-established property of ortho-fluorinated benzamides [1]. Research programs that require a metabolically stabilized benzofuran amide scaffold should select CAS 929471-34-1 over the corresponding methoxy or unsubstituted benzamide analogs, whose ortho positions are more susceptible to cytochrome P450-mediated oxidation. Comparative microsomal stability assays (human liver microsomes, NADPH-supplemented, 60-minute incubation) between CAS 929471-34-1 and CAS 929412-53-3 (2-methoxy analog) would directly validate this differentiation hypothesis [1][2].

Quote Request

Request a Quote for N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.